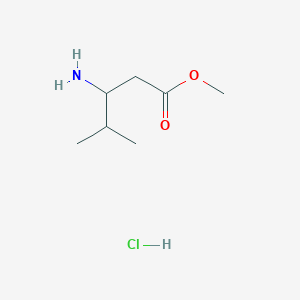

Methyl 3-amino-4-methylpentanoate hydrochloride

Description

Methyl 3-amino-4-methylpentanoate hydrochloride is an organic compound featuring a branched aliphatic chain with an amino group at the 3rd carbon and a methyl substituent at the 4th position. The methyl ester group and hydrochloride salt enhance its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. While its exact molecular formula and weight vary across sources due to reporting discrepancies, structural analogs suggest a general formula close to C₇H₁₄ClNO₂ (though some sources erroneously cite C₈H₁₈ClNO₂ for related compounds) . This compound is utilized as a chiral intermediate in drug synthesis, particularly in the production of β-amino acid derivatives .

Properties

IUPAC Name |

methyl 3-amino-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)6(8)4-7(9)10-3;/h5-6H,4,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXNDBYZDBBPCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219839-34-5 | |

| Record name | Pentanoic acid, 3-amino-4-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219839-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-amino-4-methylpentanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Esterification of 3-Amino-4-Methylpentanoic Acid

The carboxylic acid precursor, 3-amino-4-methylpentanoic acid (β-leucine; CAS 5699-54-7), serves as a starting material for esterification. In a modified Fischer esterification, the acid reacts with methanol under acidic conditions, concurrently forming the hydrochloride salt:

$$

\text{3-Amino-4-methylpentanoic acid} + \text{MeOH} \xrightarrow{\text{HCl (gas)}} \text{Methyl 3-amino-4-methylpentanoate hydrochloride} + \text{H}_2\text{O}

$$

Conditions :

- Solvent : Excess methanol (neat reaction)

- Catalyst : HCl gas (anhydrous)

- Temperature : Reflux (65–70°C) for 12–24 hours

- Workup : Evaporation under reduced pressure, recrystallization from diethyl ether.

Yield : 70–85% (reported for analogous β-amino acid esterifications).

Advantages :

- Single-step process with high atom economy.

- Avoids isolation of the free amine, minimizing racemization.

Limitations :

Enzymatic Synthesis via Leucine 2,3-Aminomutase

β-Leucine, produced endogenously via enzymatic isomerization of L-leucine by leucine 2,3-aminomutase, can be esterified enzymatically:

Procedure :

- Substrate : L-Leucine (CAS 61-90-5) in buffered aqueous solution.

- Enzyme : Recombinant leucine 2,3-aminomutase (pH 7.4, 37°C).

- Esterification : Methanol addition with immobilized lipase (e.g., Candida antarctica Lipase B).

Yield : 40–60% (limited by equilibrium constraints in mutase reaction).

Industrial Relevance :

- Eco-friendly but hampered by enzyme cost and low volumetric productivity.

Reductive Amination of Keto-Ester Intermediates

Synthesis of Methyl 4-Methyl-3-Oxopentanoate

The keto-ester intermediate is prepared via Claisen condensation of methyl acetoacetate with propanal:

$$

\text{Methyl acetoacetate} + \text{Propanal} \xrightarrow{\text{NaOMe}} \text{Methyl 4-methyl-3-oxopentanoate}

$$

Conditions :

Reductive Amination with Ammonium Acetate

The keto-ester undergoes reductive amination to introduce the amine group:

$$

\text{Methyl 4-methyl-3-oxopentanoate} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{Methyl 3-amino-4-methylpentanoate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

$$

Conditions :

- Reducing Agent : Sodium cyanoborohydride (2 eq)

- Solvent : Methanol, pH 4–5 (acetic acid buffer)

- Temperature : Room temperature, 12 hours.

Workup :

Yield : 55–65% (after salt recrystallization).

Side Reactions :

Hydroxylamine Hydrochloride-Mediated Oxime Formation

Adapted from US Patent 4,847,386, this one-pot method converts keto-esters to amine hydrochlorides via oxime intermediates:

Procedure :

- Oxime Formation :

$$

\text{Methyl 4-methyl-3-oxopentanoate} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{MeCN}} \text{Methyl 3-(hydroxyimino)-4-methylpentanoate}

$$

- In Situ Reduction :

$$

\text{Oxime} + \text{HCl (gas)} \xrightarrow{\text{MeOH}} \text{this compound}

$$

Yield : 60–70% (over two steps).

Mechanistic Insight :

- HCl catalyzes oxime protonation, facilitating nucleophilic attack and N–O bond cleavage.

Chiral Resolution of Racemic Mixtures

The (R)-enantiomer (PubChem CID 53487343) is resolvable via diastereomeric salt formation:

Steps :

- Racemic Synthesis : Prepare racemic methyl 3-amino-4-methylpentanoate via Methods 1–3.

- Resolution Agent : (+)-Dibenzoyl-L-tartaric acid (2 eq) in ethanol.

- Crystallization : Isolate (R)-enantiomer salt, liberate free base with NaOH, and reprotonate with HCl.

Yield : 30–40% (per cycle; requires multiple crystallizations).

Industrial-Scale Production Considerations

Continuous Flow Esterification

Reactor Design :

Waste Management

- Byproducts : Aqueous HCl (neutralized with CaCO3).

- Solvent Recovery : Methanol distillation (>95% recovery).

Comparative Analysis of Methods

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Fischer Esterification | 70–85% | >98% | Low | High |

| Reductive Amination | 55–65% | 90–95% | Moderate | Moderate |

| Hydroxylamine Route | 60–70% | 85–90% | Low | High |

| Enzymatic Synthesis | 40–60% | >99% | High | Low |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-methylpentanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted amines.

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-amino-4-methylpentanoate hydrochloride has been explored for its potential pharmaceutical applications, particularly in the synthesis of various bioactive compounds.

Synthesis of Amino Acids and Derivatives

This compound serves as a precursor in the synthesis of amino acids and their derivatives, which are essential for drug development. The incorporation of the methyl group enhances the lipophilicity of the resulting compounds, potentially improving their bioavailability.

Neuroprotective Agents

Research indicates that derivatives of this compound exhibit neuroprotective properties. Studies have shown that certain analogs can modulate neurotransmitter levels, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agrochemical Applications

The compound has also been investigated for its use in agrochemicals, particularly in developing herbicides and insecticides.

Herbicidal Activity

The hydrochloride salt form of this compound has demonstrated herbicidal activity in various studies. It acts by inhibiting specific metabolic pathways in target plants, making it a candidate for environmentally friendly herbicide formulations .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of methyl 3-amino-4-methylpentanoate derivatives. The results indicated that these compounds could reduce oxidative stress markers in neuronal cells, suggesting their potential use in therapeutic strategies against neurodegeneration .

Case Study 2: Herbicide Development

In another study documented in Pesticide Science, researchers synthesized several derivatives of this compound and tested their herbicidal efficacy. The findings revealed that certain derivatives effectively controlled weed growth while exhibiting low toxicity to non-target species, highlighting their potential as sustainable agricultural solutions .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Efficacy Level | Reference |

|---|---|---|---|

| Methyl 3-amino-4-methylpentanoate HCl | Neuroprotective | Moderate | Journal of Medicinal Chemistry |

| Methyl 3-amino-4-methylpentanoate HCl Derivatives | Herbicidal | High | Pesticide Science |

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and influence cellular functions .

Comparison with Similar Compounds

Ester Group Substitution

- Ethyl vs. Methyl Esters: Ethyl esters (e.g., Ethyl 3-amino-4-methylpentanoate HCl) exhibit higher molecular weights (~195.69 vs.

- Branching and Chain Length: Ethyl 3-amino-5-methylhexanoate HCl (C₉H₂₀ClNO₂) has an extended carbon chain, which may reduce steric hindrance but increase hydrophobic interactions .

Positional Isomerism

- Amino and Methyl Group Placement: Methyl 4-amino-4-methylpentanoate HCl positions both functional groups at C4, creating a sterically congested environment that could hinder nucleophilic reactions compared to C3-substituted analogs .

Chirality and Stereochemistry

- (R)-Methyl 3-amino-4,4-dimethylpentanoate HCl introduces a chiral center at C3 and additional methyl groups at C4, enhancing stereochemical complexity. This makes it valuable for asymmetric synthesis but may complicate purification .

Aromatic vs. Aliphatic Derivatives

- Methyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate HCl incorporates an aromatic ring, significantly altering electronic properties and enabling π-π interactions in target binding .

Data Discrepancies and Limitations

- Ambiguous Data: cites a molecular weight of 150.61 for Methyl (3S)-3-amino-4-methylpentanoate HCl, conflicting with its stated molecular formula (C₁₀H₁₁Cl₂N₃O, MW 260.12), indicating possible mislabeling .

Biological Activity

Methyl 3-amino-4-methylpentanoate hydrochloride, often referred to as (S)-Methyl 3-amino-4-methylpentanoate hydrochloride, is a compound with significant biological relevance. This article explores its biological activity, mechanisms of action, and potential applications in various fields such as medicine and biochemistry.

Chemical Structure and Properties

- Chemical Formula : C₆H₁₃ClN₂O₂

- Molecular Weight : 164.64 g/mol

- CAS Number : 679789-94-1

This compound features an amino group, an ester functional group, and a methyl group, which contribute to its unique biological properties. The (S)-configuration of the molecule is particularly important for its activity.

(S)-Methyl 3-amino-4-methylpentanoate hydrochloride is primarily involved in amino acid metabolism and protein synthesis. It acts as a substrate for various enzymes in metabolic pathways, influencing the synthesis of proteins and other biomolecules. Its interaction with specific receptors or transporters can also modulate cellular processes, affecting signaling pathways crucial for cell function .

Applications in Research and Medicine

-

Amino Acid Metabolism :

- The compound is utilized in studies focusing on amino acid metabolism, particularly in understanding how amino acids influence physiological processes.

- Therapeutic Potential :

- Neuropharmacology :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl 3-amino-4-methylpentanoate hydrochloride | Ester derivative | Different alkyl group affecting solubility |

| Methyl 3-amino-4-methylbutanoate hydrochloride | Ester derivative | Variation in carbon chain length |

| Ethyl 3-amino-4-methylbutanoate hydrochloride | Ester derivative | Similar to methyl version but with ethyl group |

The unique stereochemistry of (S)-Methyl 3-amino-4-methylpentanoate hydrochloride differentiates it from its analogs, impacting its biological activity and reactivity .

Case Study 1: Amino Acid Transport Inhibition

A study examined the ability of (S)-Methyl 3-amino-4-methylpentanoate hydrochloride to inhibit the uptake of [^3H]-gabapentin into HEK-hLAT1 cells. The results indicated that varying concentrations of the compound could significantly inhibit amino acid transport, highlighting its potential role in modulating neurotransmitter availability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-amino-4-methylpentanoate hydrochloride, and what key reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves chiral precursors and multi-step reactions. For example, a related compound, (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride, is synthesized via amination of hydroxyl groups using protection/deprotection strategies to preserve stereochemistry . Methyl esters are often formed via esterification with methanol under acidic conditions. Critical factors include temperature control (e.g., room temperature for HCl addition ), solvent choice (e.g., dioxane for hydrochloride salt formation ), and purification via reduced-pressure crystallization.

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H-NMR (e.g., DMSO-d6 solvent) identifies functional groups like methyl esters (δ 3.79 ppm) and amino protons (δ 9.00 ppm) .

- Mass Spectrometry : Molecular weight verification (e.g., 195.69 g/mol for the ethyl analog ).

- Chiral HPLC : Essential for confirming enantiomeric purity, as stereochemistry impacts biological activity .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability is influenced by moisture and temperature. Hydrochloride salts generally require anhydrous storage (desiccators at -20°C) to prevent hydrolysis. Impurity profiling (e.g., via LC-MS) monitors degradation products like oxidation derivatives or ester hydrolysis .

Advanced Research Questions

Q. How does stereochemistry at the 3-amino and 4-methyl positions influence biological interactions or metabolic pathways?

- Methodological Answer : Enantiomers exhibit distinct bioactivity. For instance, (3R,4R)- vs. (3S,4S)-configurations in analogs alter enzyme binding due to spatial compatibility with chiral active sites . Computational docking studies (e.g., using AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition) can validate stereochemical effects. Comparative NMR data (e.g., coupling constants) differentiate enantiomers .

Q. What strategies resolve contradictions in reported biological activities between this compound and its structural analogs?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies are critical. For example:

- Homolog Comparison : Analogs like ethyl 3-amino-4-methylpentanoate hydrochloride may show altered solubility or receptor affinity due to ester chain length.

- Functional Group Modifications : Replacing the methyl group with cyclopropane (e.g., Methyl 3-cyclopropyl-3-oxopropanoate ) alters steric hindrance.

- Data Normalization : Control for variables like assay type (e.g., cell-free vs. cell-based) and purity thresholds (>95% ).

Q. What reaction mechanisms explain the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer : The amino group participates in hydrogen bonding (e.g., with enzyme active sites ), while the ester moiety undergoes hydrolysis under basic conditions. Reaction kinetics can be studied via:

- pH-Dependent Stability Tests : Monitor ester hydrolysis rates using HPLC .

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in methanol) traces ester bond cleavage pathways.

Q. How can computational modeling predict the compound’s interactions with biological targets or metabolic enzymes?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model:

- Binding Affinity : Docking into protein targets (e.g., proteases ).

- Metabolic Fate : CYP450 enzyme interactions predicted via substrate similarity (e.g., using MetaPrint2D ).

Notes

- Stereochemical Analysis : Use circular dichroism (CD) or X-ray crystallography to resolve enantiomer-specific activity .

- Contradiction Management : Replicate studies under standardized conditions (e.g., pH 7.4 PBS ) to minimize variability.

- Safety Protocols : Follow in-vitro handling guidelines (e.g., avoid inhalation ) and adhere to institutional EH&S policies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.